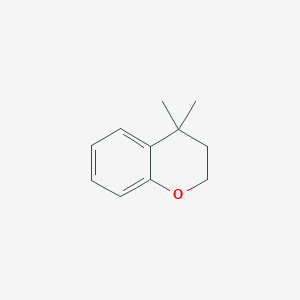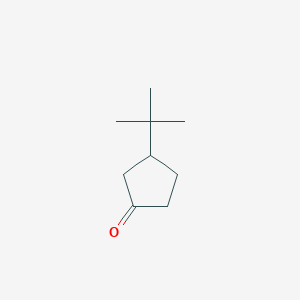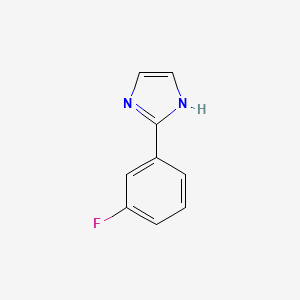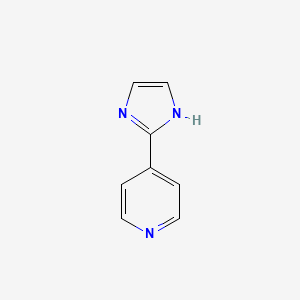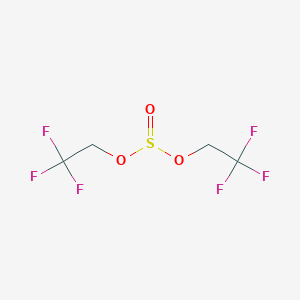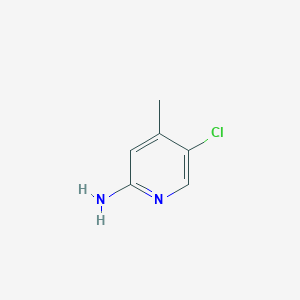![molecular formula C5H6N2O2S2 B1330624 Acide (5-méthyl-[1,3,4]thiadiazol-2-ylsulfanyl)acétique CAS No. 50918-26-8](/img/structure/B1330624.png)
Acide (5-méthyl-[1,3,4]thiadiazol-2-ylsulfanyl)acétique
Vue d'ensemble
Description
“(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C5H6N2O2S2 . It is a product used for proteomics research .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid”, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” is characterized by the presence of a 1,3,4-thiadiazole ring, a methyl group attached to the ring, and a sulfanyl-acetic acid group .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of the substituted 1,2,4-triazole derivative with hydrazine hydrate did not afford the corresponding hydrazinyl-1,2,4-triazole compound and instead gave the corresponding hydrazinyl derivative after nucleophilic attack at C-2 of the thiadiazole ring .Applications De Recherche Scientifique
Activité anticancéreuse
Les composés contenant le groupement 1,3,4-thiadiazole ont été étudiés pour leurs propriétés anticancéreuses potentielles. Par exemple, certains composés synthétisés ont été testés in vitro pour leurs activités cytotoxiques contre des lignées cellulaires cancéreuses telles que MCF-7 .
Agents antimicrobiens
L'échafaudage 1,3,4-thiadiazole est connu pour posséder diverses activités biologiques, y compris des propriétés antimicrobiennes. Les médicaments avec cet échafaudage, comme le sulfaméthoxazole et l'acétazolamide, présentent des actions biologiques diverses .
Agents antiépileptiques
Des dérivés du 1,3,4-thiadiazole ont été évalués pour leurs effets antiépileptiques. L'activité anticonvulsivante in vivo a été vérifiée à l'aide de modèles chez la souris et comparée à des médicaments standard tels que l'isoniazide .
Activité antitumorale
Les thiadiazoles ont également été associés à une activité antitumorale et cytotoxique. Certains dérivés ont démontré des effets puissants sur les lignées cellulaires tumorales humaines, y compris le cancer de la prostate .
Activité antifongique
Certains dérivés de 2-(2,4-dihydroxyphényl)-1,3,4-thiadiazole substitués en position 5 ont été évalués pour leur activité antifongique contre des isolats cliniques de Candida albicans. Les composés avec des substituants spécifiques ont montré une activité antifongique plus élevée .
Orientations Futures
The future directions for research on “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their biological activities, such as their potential as anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, antihypertensive, and antimicrobial agents . Additionally, more research could be conducted to fully understand their mechanisms of action and to optimize their synthesis processes .
Mécanisme D'action
Target of Action
Thiadiazole derivatives have been associated with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets and cause changes that lead to their observed biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to interact with various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
It has been reported that thiadiazole derivatives show dose-dependent anticancer activities against studied cell lines .
Analyse Biochimique
Biochemical Properties
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit potent antimicrobial activity by inhibiting the growth of bacteria such as Escherichia coli and Bacillus mycoides . The compound interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid has been found to bind to DNA, interfering with DNA replication and transcription processes .
Cellular Effects
The effects of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid on various types of cells and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating caspase-dependent pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and energy depletion .
Molecular Mechanism
At the molecular level, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid exerts its effects through various mechanisms. It binds to bacterial enzymes, inhibiting their activity and leading to cell death . In cancer cells, the compound interacts with DNA, causing DNA damage and triggering apoptosis . Additionally, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid inhibits the activity of key metabolic enzymes, disrupting cellular energy production and leading to cell death .
Temporal Effects in Laboratory Settings
The stability and degradation of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid in laboratory settings have been studied extensively. The compound is relatively stable under normal laboratory conditions but can degrade over time when exposed to light and heat . Long-term studies have shown that (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid vary with different dosages. At low doses, the compound exhibits potent antimicrobial and anticancer activities without significant toxicity . At high doses, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid can cause adverse effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation and elimination from the body . The compound also affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and reduced energy production .
Transport and Distribution
Within cells and tissues, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cellular membranes and reach its target sites .
Subcellular Localization
The subcellular localization of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals direct (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid to specific subcellular compartments, enhancing its efficacy .
Propriétés
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBLVKBSHOUHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343409 | |
| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801492 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50918-26-8 | |
| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

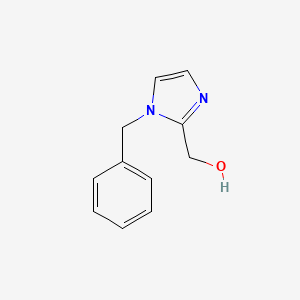

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)
![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)
